An In-depth Technical Guide to 4-Bromo-2,6-diethylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-2,6-diethylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-diethylpyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a pyridine core with a bromine atom at the 4-position and ethyl groups at the 2 and 6 positions—confer specific reactivity that makes it a versatile intermediate for the construction of more complex molecules. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom, combined with the steric and electronic effects of the flanking ethyl groups, dictates its chemical behavior and utility in synthetic strategies. This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2,6-diethylpyridine, its synthesis, reactivity profile, and a notable application in drug discovery.
Physicochemical Properties
The physical and chemical properties of 4-Bromo-2,6-diethylpyridine are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 877133-54-5 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₂BrN | [1][5] |
| Molecular Weight | 214.10 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.301 g/cm³ | [1][6] |
| Boiling Point | 243 °C at 760 mmHg | [6] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
Spectral Data and Characterization
While extensive, publicly available experimental spectra for 4-Bromo-2,6-diethylpyridine are limited, its structure can be confirmed using standard analytical techniques. A mass spectrometry result has been reported, showing an m/z of 215 [M+1]⁺, which is consistent with the molecular weight of the compound[2]. Below are the predicted spectral characteristics and a general protocol for acquiring experimental data.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 4-Bromo-2,6-diethylpyridine in CDCl₃ is expected to show three distinct signals: a singlet for the two equivalent aromatic protons and a quartet and a triplet for the ethyl groups.
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Aromatic Protons (H-3, H-5): A singlet is expected for the two equivalent protons on the pyridine ring.
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Ethyl Protons (-CH₂-): A quartet resulting from the coupling with the adjacent methyl protons.
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Ethyl Protons (-CH₃): A triplet resulting from the coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is predicted to show five distinct signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry
The mass spectrum is characterized by the molecular ion peak. A key feature is the isotopic pattern of bromine, with two peaks of nearly equal intensity for the M⁺ and M+2⁺ ions, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. As reported, the electrospray ionization (ESI) mass spectrum shows a peak at m/z 215, corresponding to [M+H]⁺[2].
Synthesis of 4-Bromo-2,6-diethylpyridine
A common and effective method for the synthesis of 4-Bromo-2,6-diethylpyridine involves the deoxygenation of the corresponding pyridine N-oxide.
Synthetic Scheme
Caption: Synthesis of 4-Bromo-2,6-diethylpyridine.
Experimental Protocol
The general procedure for the synthesis of 4-Bromo-2,6-diethylpyridine from 4-bromo-2,6-diethylpyridine 1-oxide is as follows[2]:
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Dissolve 4-bromo-2,6-diethylpyridine 1-oxide (1 equivalent) in dichloromethane.
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Slowly add phosphorus tribromide (PBr₃) to the solution.
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Stir the reaction mixture at room temperature for approximately 3 hours.
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Quench the reaction by carefully pouring the mixture into ice water.
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Adjust the pH of the solution to alkaline using a 15% sodium hydroxide solution.
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Extract the product with ethyl acetate.
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Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to afford the target product.
This method provides a good yield of the desired product[2].
Reactivity Profile
The reactivity of 4-Bromo-2,6-diethylpyridine is largely dictated by the C-Br bond at the 4-position of the electron-deficient pyridine ring. This makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide. 4-Bromo-2,6-diethylpyridine can be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents at the 4-position.
Caption: Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring. This is a crucial transformation for the synthesis of many biologically active compounds.
Caption: Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for constructing linear, rigid structures often found in functional materials and complex drug molecules.
Caption: Sonogashira cross-coupling reaction.
Applications in Drug Discovery
A significant application of 4-Bromo-2,6-diethylpyridine is its use as a key intermediate in the synthesis of antiviral agents. Notably, it is a reactant for the synthesis of PF-00868554, an inhibitor of the Hepatitis C virus (HCV) polymerase[2]. The synthesis is detailed in patent WO2008/76046[2]. This application highlights the importance of 4-Bromo-2,6-diethylpyridine in accessing complex molecular architectures with therapeutic potential.
Safety Information
As with any chemical reagent, proper handling and safety precautions are necessary when working with 4-Bromo-2,6-diethylpyridine. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.
Conclusion
4-Bromo-2,6-diethylpyridine is a valuable and versatile building block for organic synthesis. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity in key cross-coupling reactions make it a useful tool for medicinal chemists and drug development professionals. Its demonstrated role in the synthesis of a potent HCV polymerase inhibitor underscores its relevance in the development of novel therapeutics.
References
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Parchem. 4-Bromo-2,6-diethylpyridine (Cas 877133-54-5).
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ChemicalBook. 4-Bromo-2,6-diethyl-pyridine CAS#: 877133-54-5.
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Acmec Biochemical. 4-Bromo-2,6-diethylpyridine,95%.
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ChemicalBook. 4-Bromo-2,6-diethyl-pyridine | 877133-54-5.
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Guidechem. 4-Bromo-2,6-diethyl-pyridine 877133-54-5 wiki.
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SincereChemical. 4-Bromo-2,6-diethyl-pyridine CAS#877133-54-5.
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P&S Chemicals. Product information, 4-Bromo-2,6-diethylpyridine.
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iChemical. 4-Bromo-2,6-diethylpyridine, CAS No. 877133-54-5.
